molecular formula C65H98N16O19 B12327541 H-Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg-OH

H-Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg-OH

Cat. No.: B12327541
M. Wt: 1407.6 g/mol
InChI Key: XEVUUFOXAJNOGZ-AEXXRSRZSA-N
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Description

The compound H-Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg-OH is a peptide consisting of a sequence of amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Activation: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: The activated amino acid is coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing sulfur-containing amino acids like cysteine can undergo oxidation to form disulfide bonds.

    Reduction: Disulfide bonds in peptides can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Site-directed mutagenesis using oligonucleotide primers.

Major Products

The major products of these reactions depend on the specific amino acids involved. For example, oxidation of cysteine residues results in the formation of disulfide bonds, while reduction of these bonds yields free thiol groups.

Scientific Research Applications

Chemistry

Peptides like H-Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg-OH are used as model compounds in studying peptide chemistry, including peptide bond formation, stability, and reactivity.

Biology

In biological research, peptides serve as tools for studying protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways. They can also be used as antigens in immunological studies.

Medicine

Peptides have therapeutic potential and are used in drug development. They can act as hormones, enzyme inhibitors, or antimicrobial agents. Peptides are also used in vaccine development and as diagnostic tools.

Industry

In the industrial sector, peptides are used in the production of cosmetics, food additives, and as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with receptors on cell surfaces, triggering intracellular signaling pathways. They can also penetrate cells and interact with intracellular targets, modulating various biological processes. The molecular targets and pathways involved vary depending on the peptide’s function.

Comparison with Similar Compounds

Similar Compounds

  • H-Tyr-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-Aib-Leu-Asp-Lys-Ile-Ala-Gln- (diacid-gamma-Glu- (AEEA)2-Lys)-Ala-Phe-Val-Gln-Trp-Leu-Ile-Ala-Gly-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser-NH2
  • TYR-LEU-TYR-GLN-TRP-LEU-GLY-ALA-PRO-VAL-PRO-TYR-PRO-ASP-PRO-LEU-GLA-PRO-ARG-ARG-GLA-VAL-CYS-GLA-LEU

Uniqueness

The uniqueness of H-Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg-OH lies in its specific amino acid sequence, which determines its structure and function. This peptide may have unique binding properties, stability, or biological activity compared to other similar peptides.

Properties

Molecular Formula

C65H98N16O19

Molecular Weight

1407.6 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-[(2S)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid

InChI

InChI=1S/C65H98N16O19/c1-34(2)30-41(53(88)71-39(22-23-50(84)85)60(95)78-26-8-13-44(78)54(89)72-40(64(99)100)12-6-24-69-65(67)68)73-55(90)45-14-9-28-80(45)62(97)43(32-51(86)87)75-56(91)46-15-10-27-79(46)61(96)42(31-37-18-20-38(82)21-19-37)74-57(92)47-16-11-29-81(47)63(98)52(35(3)4)76-58(93)48-17-7-25-77(48)59(94)36(5)70-49(83)33-66/h18-21,34-36,39-48,52,82H,6-17,22-33,66H2,1-5H3,(H,70,83)(H,71,88)(H,72,89)(H,73,90)(H,74,92)(H,75,91)(H,76,93)(H,84,85)(H,86,87)(H,99,100)(H4,67,68,69)/t36-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,52-/m0/s1

InChI Key

XEVUUFOXAJNOGZ-AEXXRSRZSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(=O)O)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5CCCN5C(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(C)NC(=O)CN

Origin of Product

United States

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